1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
CAS No.: 1098071-65-8
Cat. No.: VC2383326
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098071-65-8 |
|---|---|
| Molecular Formula | C9H9F4N |
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 |
| Standard InChI Key | UQYFFQLBPVBKOF-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Introduction
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is a fluorinated organic compound that serves as a versatile building block in chemical synthesis. It is characterized by its unique structural features, including a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, which contribute to its chemical reactivity and potential biological activity. This compound is widely used in the synthesis of complex molecules due to its ability to form various derivatives through reactions with amines and alcohols .
Synthesis and Applications
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is synthesized through methods that typically involve the formation of the phenyl ring with the appropriate substituents. Its applications span across various fields, including medicinal chemistry, where it serves as a precursor for synthesizing compounds with potential pharmacological activities.
Hydrochloride Form
The hydrochloride form of this compound, 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride, has a CAS number of 1373865-26-9 and a molecular weight of 243.63 g/mol. This form enhances solubility in aqueous solutions, which is beneficial for pharmaceutical formulations .
Potential Biological Activities
| Biological Activity | Description |
|---|---|
| Binding Affinity | Potential for high affinity towards specific receptors. |
| Inhibition Studies | May act as an inhibitor in biochemical pathways. |
| Pharmacological Properties | Possible applications in treating neurological disorders. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume